molecular formula C12H8F4N2O3 B2948064 methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1005626-10-7

methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2948064
CAS No.: 1005626-10-7
M. Wt: 304.201
InChI Key: MAHOPQUXWNVYBM-UHFFFAOYSA-N
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Description

Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate (CAS: 1005626-10-7) is a fluorinated pyrazole derivative with a molecular weight of 304.20 and a purity of 98% . The compound features a pyrazole core substituted at the 1-position with a 2,3,5,6-tetrafluorophenoxy methyl group and at the 3-position with a methyl ester. Its structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and the ester functionality, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O3/c1-20-12(19)8-2-3-18(17-8)5-21-11-9(15)6(13)4-7(14)10(11)16/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHOPQUXWNVYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tetrafluorophenoxy group: This step involves the nucleophilic substitution reaction of a suitable pyrazole derivative with 2,3,5,6-tetrafluorophenol in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

    Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The tetrafluorophenoxy group may enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

Trifluoromethyl-Substituted Pyrazole Derivatives
  • Example: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS: 910037-16-0) Molecular Weight: 270.20 Key Differences: Replaces the tetrafluorophenoxy methyl group with a trifluoromethyl substituent. The absence of the phenoxy group reduces steric bulk but retains fluorine-induced lipophilicity. Applications: Likely used in agrochemical or pharmaceutical research due to trifluoromethyl’s role in enhancing metabolic stability .
Thiophene-Fused Pyrazole Derivatives
  • Example: 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid (CAS: 223499-20-5) Molecular Weight: 276.23 Key Differences: Incorporates a thiophene ring instead of the tetrafluorophenoxy group. The sulfur atom in thiophene may enhance π-stacking interactions in biological systems. Applications: Potential use in organic electronics or as a ligand in catalysis .

Functional Group Modifications

Amine-Substituted Pyrazole Analogs
  • Example: 1-[(2,3,5,6-Tetrafluorophenyl)methyl]-1H-pyrazol-3-amine Key Differences: Replaces the methyl ester with an amine group. Applications: Possible use in medicinal chemistry for targeting amine-sensitive enzymes or receptors .
4-Aminophenyl-Substituted Pyrazole Esters
  • Example: Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate (CAS: 1305826-81-6) Molecular Weight: 217.22 Key Differences: Substitutes the tetrafluorophenoxy group with a 4-aminophenyl group. The amino group enhances aqueous solubility but reduces lipophilicity compared to fluorine-rich analogs. Applications: Suitable for drug candidates requiring balanced solubility and membrane permeability .
Caspase Inhibitors with Tetrafluorophenoxy Methyl Groups
  • Example: Caspase-6 inhibitors containing 2,3,5,6-tetrafluorophenoxy methyl ketones . Key Differences: The target compound’s ester group lacks the electrophilic warhead (e.g., aldehyde or ketone) required for covalent binding to caspase catalytic cysteine.

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Solubility Profile
Target Compound 304.20 Tetrafluorophenoxy methyl, ester Not reported Likely lipophilic
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid 270.20 Trifluoromethyl, benzoic acid 195–198 Moderate (carboxylic acid)
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate 217.22 4-Aminophenyl, ester Not reported Higher aqueous solubility

Commercial and Regulatory Status

  • Kanto Reagents Analogs : Available at premium prices (e.g., JPY 79,500/gram for trifluoromethyl derivatives), reflecting specialized applications .

Biological Activity

Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H10F4N2O3C_{12}H_{10}F_4N_2O_3 with a molecular weight of approximately 302.22 g/mol. The presence of the tetrafluorophenoxy group is significant as it influences the compound's lipophilicity and receptor interactions.

Research indicates that compounds with a pyrazole core often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Specifically, the activity of this compound can be attributed to its interaction with various biological targets:

  • Aryl Hydrocarbon Receptor (AhR) : Similar compounds have been shown to inhibit AhR-mediated transcriptional activity. This receptor is involved in the metabolism of xenobiotics and can influence cancer progression and immune responses .
  • Nuclear Factors : The compound may also affect nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are crucial in inflammation and cancer .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibitory effects on various enzymes associated with metabolic pathways. For instance:

  • Cyclooxygenase (COX) Inhibition : Compounds similar to this pyrazole derivative have shown COX inhibitory activity, which is essential for reducing inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the pyrazole ring and substituents significantly affect biological activity:

Compound ModificationBiological Activity
Substituents on the phenyl ringIncreased lipophilicity enhances receptor binding
Tetrafluorophenoxy groupImproves potency against AhR-mediated pathways
Carboxylate groupEssential for maintaining activity against COX enzymes

Case Studies

Several case studies highlight the potential applications of this compound:

  • AhR Inhibition : A study showed that similar pyrazole compounds effectively inhibited AhR activation in mouse models exposed to environmental toxins . This suggests that this compound could serve as a protective agent against toxic exposures.
  • Cancer Research : Investigations into the anti-cancer properties of pyrazole derivatives have indicated their potential to suppress tumor growth through modulation of signaling pathways related to cell proliferation and apoptosis .

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